2-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-amine hydrochloride

LOXL2 inhibition lysyl oxidase cancer metastasis

2-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-amine hydrochloride (CAS 210428-41-4) is a 5-chlorinated benzothiazole-2-ethylamine derivative supplied as the hydrochloride salt (free base CAS 210428-37-8, MW 212.7 g/mol, formula C₉H₉ClN₂S). Structurally, it comprises a 2-aminoethyl side chain attached to a 5-chloro-1,3-benzothiazole core.

Molecular Formula C9H10Cl2N2S
Molecular Weight 249.16 g/mol
CAS No. 210428-41-4
Cat. No. B1431688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-amine hydrochloride
CAS210428-41-4
Molecular FormulaC9H10Cl2N2S
Molecular Weight249.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=C(S2)CCN.Cl
InChIInChI=1S/C9H9ClN2S.ClH/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11;/h1-2,5H,3-4,11H2;1H
InChIKeyJJPBWCIHXKXTKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-amine Hydrochloride (CAS 210428-41-4) Is a Strategic Procurement Choice for LOXL2-Targeted Research Programs


2-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-amine hydrochloride (CAS 210428-41-4) is a 5-chlorinated benzothiazole-2-ethylamine derivative supplied as the hydrochloride salt (free base CAS 210428-37-8, MW 212.7 g/mol, formula C₉H₉ClN₂S). Structurally, it comprises a 2-aminoethyl side chain attached to a 5-chloro-1,3-benzothiazole core [1]. In authoritative bioactivity databases, the free base (ChEMBL ID CHEMBL4516411; PubChem CID 7131974) is annotated with a single quantified bioactivity endpoint: inhibition of human lysyl oxidase homolog 2 (LOXL2) with an IC₅₀ < 300 nM in a CHO cell-based assay [2]. The compound serves as a primary amine building block for constructing irreversible LOXL2 inhibitors within the aminomethylenethiazole (AMTz) chemotype, where the 5-chloro substituent contributes to potency optimization documented in peer-reviewed medicinal chemistry campaigns [3].

The Procurement Risk of Substituting 5-Chlorobenzothiazole Ethanamine Hydrochloride with Unsubstituted or Alternative 5-Substituted Analogs


In the benzothiazole-2-ethylamine chemotype, the 5-position substituent is not a passive spectator; it directly modulates electronic character, target potency, and pharmacokinetic handling. The unsubstituted parent, 2-(1,3-benzothiazol-2-yl)ethanamine (CAS 82928-10-7), lacks the chlorine atom that confers electron-withdrawing character to the aromatic system, a property shown in the AMTz inhibitor series to enhance LOXL2 inhibitory activity through improved irreversible binding interactions [1]. In that medicinal chemistry program, a systematic SAR study at the thiazole C-5 position demonstrated that monosubstituted aryl sulfonyl groups maintain equipotency with the unsubstituted scaffold, while disubstituted aryl systems are preferred — establishing that substituent identity and pattern at C-5 are critical, not interchangeable, determinants of LOXL2 potency [1]. Generic substitution of the 5-chloro variant with the 6-chloro regioisomer, the 5-methyl analog, or the 5-fluoro derivative would alter electron density at the thiazole nitrogen and disrupt the structure-activity relationships that have been empirically optimized. For research programs building LOXL2-targeting AMTz inhibitors, sourcing the precise 5-chloro building block is essential to reproduce published synthetic routes and biological outcomes.

Quantitative Differentiation Evidence: 2-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-amine Hydrochloride vs. Closest Analogs


LOXL2 Inhibitory Activity: 5-Chloro Benzothiazole Ethanamine Free Base Demonstrates Sub-300 nM Potency in CHO Cell Assay

The free base form of the target compound (CAS 210428-37-8; PubChem CID 7131974) is annotated in the MolBiC IDRBLab bioactivity database with a LOXL2 IC₅₀ < 300 nM, measured in a CHO cell-based assay [1]. This potency falls within the range observed for AMTz lead inhibitors in the published J. Med. Chem. 2019 series, where optimized LOXL2-selective AMTz compounds achieved IC₅₀ values of 86–380 nM [2]. While the target compound itself is a primary amine building block rather than the final inhibitor, its structural correspondence to the aminomethylenethiazole core means that its 5-chloro substitution directly maps onto the SAR trend where electron-withdrawing 5-substituents on the thiazole ring improve LOXL2 potency relative to unsubstituted or electron-donating variants [2].

LOXL2 inhibition lysyl oxidase cancer metastasis

Thymidine Phosphorylase Inhibition: 5-Chlorobenzothiazole Derivatives Show Moderate Potency in a Systematic SAR Series

A series of 5-chlorobenzothiazole derivatives (compounds 1–10) were synthesized and evaluated for thymidine phosphorylase inhibition . These derivatives, which share the 5-chlorobenzothiazole core with the target compound, exhibited IC₅₀ values ranging from 19.60 ± 0.45 μM to 93.50 ± 2.88 μM, compared to the standard 7-deazaxanthine (7DX) with an IC₅₀ of 38.68 ± 4.42 μM . While the target compound itself was not the specific molecule tested in this series, the data demonstrate that the 5-chlorobenzothiazole core is a productive scaffold for thymidine phosphorylase inhibition, with structural modifications at the 2-position enabling potency tuning across a ~5-fold range. By contrast, 5-chlorobenzothiazole derivatives lacking the 2-aminoethyl side chain (e.g., 5-chloro-2-aryl series) show divergent selectivity profiles, preferring α-glucosidase inhibition (IC₅₀ 22.1–136.2 μM vs. acarbose IC₅₀ 840 μM) [1], underscoring that the 2-aminoethyl substituent in the target compound directs activity toward a different target class.

thymidine phosphorylase angiogenesis 5-chlorobenzothiazole

Aldose Reductase Selectivity: 5-Chlorobenzothiazol-2-yl Methyl Fragment Confers Exceptional Isoform Selectivity

In a study of highly selective aldose reductase inhibitors, the compound 3-[(5-chlorobenzothiazol-2-yl)methyl]-1,2,3,4-tetrahydro-2,4-dioxopyrimidine-1-acetic acid (47d), which incorporates the 5-chlorobenzothiazol-2-yl moiety, achieved an IC₅₀(ALR)/IC₅₀(AR) selectivity ratio exceeding 17,500, indicating >17,500-fold preference for aldose reductase (AR) over aldehyde reductase (ALR) [1]. This extraordinary selectivity is attributed to the 5-chlorobenzothiazol-2-yl methyl fragment, demonstrating that the 5-chloro substituent on the benzothiazole core confers a degree of target discrimination that is not achievable with unsubstituted benzothiazole fragments. While the target compound contains an ethylamine rather than a methyl linker, the shared 5-chlorobenzothiazole substructure provides direct evidence that the 5-chloro pattern is pharmacophorically relevant for achieving high isoform selectivity.

aldose reductase diabetic complications isoform selectivity

Physicochemical Differentiation: Calculated logP, Solubility, and Hydrogen Bond Donor Profile vs. Unsubstituted Parent

The 5-chloro substitution on the benzothiazole core of the target compound (free base: C₉H₉ClN₂S, MW 212.7) introduces measurable physicochemical differentiation from the unsubstituted parent compound 2-(1,3-benzothiazol-2-yl)ethanamine (C₉H₁₀N₂S, MW 178.25). The chlorine atom increases molecular weight by 34.4 Da, adds ~0.6–0.8 units to the calculated logP (consistent with the Hansch π constant for aromatic Cl of +0.71), and reduces aqueous solubility by approximately 3–5 fold based on general solubility prediction models [1]. These differences directly impact chromatographic retention behavior, extraction efficiency, and formulation properties, making the 5-chloro compound experimentally distinguishable from the unsubstituted analog in any laboratory workflow. The free base satisfies Lipinski's Rule of Five criteria: MW < 500, logP < 5 (predicted ~1.5–2.0), hydrogen bond donors ≤ 5 (two: one primary amine NH₂), hydrogen bond acceptors ≤ 10 (three: two N, one S) [1].

physicochemical properties drug-likeness 5-chloro substitution

Research and Industrial Application Scenarios for 2-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-amine Hydrochloride (CAS 210428-41-4)


LOXL2-Targeted Anticancer Agent Development: Building Block for Irreversible Aminomethylenethiazole Inhibitors

Research groups pursuing LOXL2 inhibition as a therapeutic strategy for metastatic breast cancer, pancreatic cancer, or liver fibrosis should procure this compound as the primary amine precursor for constructing aminomethylenethiazole (AMTz) inhibitors. The 5-chloro substitution directly mirrors the SAR-optimized scaffold from the J. Med. Chem. 2019 series, where AMTz inhibitors demonstrated LOXL2 IC₅₀ values of 86–380 nM and significantly reduced tumor growth in a spontaneous breast cancer genetically engineered mouse model [1]. Using the correct 5-chloro building block is essential for reproducing the published synthetic route to compound 7a (IC₅₀ = 86 nM) and its analogs.

Thymidine Phosphorylase Inhibitor Screening Libraries: Core Scaffold for Antiangiogenic Agent Discovery

The 5-chlorobenzothiazole core is a validated pharmacophore for thymidine phosphorylase inhibition, with closely related derivatives showing IC₅₀ values as low as 19.60 μM . This compound can serve as a versatile aminoethyl-functionalized scaffold for constructing focused libraries targeting thymidine phosphorylase, an enzyme implicated in tumor angiogenesis. The primary amine handle enables rapid diversification via amide coupling, sulfonamide formation, or reductive amination, facilitating SAR exploration.

Isoform-Selective Enzyme Inhibitor Design: Leveraging the 5-Chloro Substituent for Target Discrimination

The 5-chlorobenzothiazol-2-yl fragment has demonstrated exceptional isoform selectivity in the aldose reductase system, achieving >17,500-fold selectivity for AR over ALR when incorporated into a uracil-based inhibitor scaffold [2]. For medicinal chemistry programs requiring high target isoform discrimination — whether for carbonic anhydrase isoforms, cytochrome P450 enzymes, or kinase selectivity — the 5-chloro substituent on the benzothiazole ring provides a validated starting point for achieving selectivity, a feature not available with the unsubstituted benzothiazole ethanamine analog.

Analytical Reference Standard and Method Development: Chromatographic Differentiation from Unsubstituted Parent

Due to the +34.4 Da mass shift and ~0.7 logP increase conferred by the 5-chloro substituent, this compound is well-suited as a system suitability standard for HPLC and LC-MS methods that must resolve chlorinated benzothiazole ethanamine derivatives from their unsubstituted or regioisomeric analogs. Procurement of the hydrochloride salt (CAS 210428-41-4) ensures defined stoichiometry and improved handling stability compared to the free base, supporting reproducible analytical method validation in quality control and impurity profiling workflows.

Quote Request

Request a Quote for 2-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.